molecular formula C26H27N3O4S B11226268 6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226268
M. Wt: 477.6 g/mol
InChI Key: CSFDBLHOHWGOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings and various functional groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a sulfur-containing reagent.

    Functional Group Introduction: Various functional groups, such as the ethyl and isobutylcarbamoyl groups, are introduced through substitution reactions.

    Final Cyclization and Oxidation: The final step involves cyclization to form the dibenzo thiazine structure, followed by oxidation to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazine ring.

    Substitution: The aromatic rings and the thiazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can modulate various biological pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and the combination of the thiazine ring with the dibenzo structure

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

6-ethyl-N-[2-(2-methylpropylcarbamoyl)phenyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C26H27N3O4S/c1-4-29-23-14-13-18(15-21(23)19-9-6-8-12-24(19)34(29,32)33)25(30)28-22-11-7-5-10-20(22)26(31)27-16-17(2)3/h5-15,17H,4,16H2,1-3H3,(H,27,31)(H,28,30)

InChI Key

CSFDBLHOHWGOGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC(C)C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.